N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Description
N-[(3-Methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a 1,5-dimethylpyrazole core substituted at the 3-position with a benzylamine group containing a 3-methoxy substituent. Its molecular formula is C₁₄H₁₇N₃O (calculated based on structural analysis), with a molecular weight of 243.31 g/mol. The compound’s structure combines hydrophobic (methyl, methoxyphenyl) and hydrogen-bonding (amine) moieties, making it a candidate for diverse biological and material applications .
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-7-13(15-16(10)2)14-9-11-5-4-6-12(8-11)17-3/h4-8H,9H2,1-3H3,(H,14,15) |
InChI Key |
FAHGITYMOZZUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 3-methoxybenzylamine with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazoles and methoxyphenyl derivatives.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine
- Molecular Formula : C₁₅H₂₁N₃O₂ (MW: 275.35 g/mol) .
- Key Differences: The benzyl group has a 4-methoxy-3-(methoxymethyl) substitution, introducing an additional methoxymethyl group. This increases hydrophilicity (logP ~2.1 vs.
5-(3-Methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
- Molecular Formula : C₁₁H₁₃N₃O (MW: 203.24 g/mol) .
- Key Differences : The pyrazole ring is substituted with a 3-methoxyphenyl group at position 5 and an N-methylamine at position 3 . This reduces steric hindrance compared to the benzylamine group in the target compound, possibly enhancing membrane permeability .
Functional Group Modifications
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide
- Molecular Formula : C₃₀H₃₂FN₃O₂ (MW: 485.60 g/mol) .
- Key Differences : Replacement of the benzylamine with a carboxamide group and introduction of fluorophenyl and p-tolyl substituents. The carboxamide enhances hydrogen-bonding capacity, which may improve target affinity but reduce bioavailability .
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
Physicochemical Comparison
*logP estimated using fragment-based methods.
Biological Activity
N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and research findings.
Molecular Characteristics:
- Molecular Formula: C13H17N3O
- Molecular Weight: 231.29 g/mol
- Structure: The compound features a pyrazole ring substituted with a methoxyphenyl group and two methyl groups.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound.
Key Findings:
- The compound exhibited significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness.
- Comparative studies showed that derivatives with similar structures had MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Staphylococcus epidermidis |
| N-[3-Methoxyphenyl]methyl-DMPA | TBD | Various Gram-positive bacteria |
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been documented in several studies.
Mechanism of Action:
- Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro.
Case Study:
In a study evaluating the anti-inflammatory effects of pyrazole derivatives, this compound demonstrated significant inhibition of lipopolysaccharide (LPS)-induced inflammation in macrophages .
3. Anticancer Activity
The anticancer properties of pyrazole derivatives are gaining attention for their ability to induce apoptosis in cancer cells.
Research Insights:
- Compounds based on the pyrazole scaffold have shown promising results against various cancer cell lines, including lung and breast cancer.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (μM) | Compound Used |
|---|---|---|
| A549 (Lung Cancer) | 49.85 | N-[3-Methoxyphenyl]methyl-DMPA |
| MDA-MB-231 (Breast Cancer) | TBD | Various Pyrazole Derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
